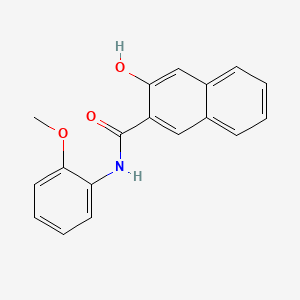

3-Hydroxy-N-(2-methoxyphenyl)-2-naphthamide

Description

Properties

IUPAC Name |

3-hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO3/c1-22-17-9-5-4-8-15(17)19-18(21)14-10-12-6-2-3-7-13(12)11-16(14)20/h2-11,20H,1H3,(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQYMRQUYPFCXDM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C=C2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

68556-01-4 (mono-hydrochloride salt) |

Source

|

| Record name | C.I. 37530 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000135626 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6038877 |

Source

|

| Record name | 3-Hydroxy-2-naphthoic o-anisidide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6038877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder |

Source

|

| Record name | 2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methoxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

135-62-6 |

Source

|

| Record name | 3-Hydroxy-N-(2-methoxyphenyl)-2-naphthalenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135-62-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. 37530 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000135626 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthol AS-OL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50680 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methoxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Hydroxy-2-naphthoic o-anisidide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6038877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-2'-methoxy-2-naphthanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.733 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NAPTHOL ASOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G9HI0D9DPC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Whitepaper: Photophysical Characterization and Application of Naphthol AS-OL

This guide is structured as a high-level technical whitepaper designed for researchers and assay developers. It synthesizes photophysical theory with practical experimental protocols.

Executive Summary

Naphthol AS-OL (CAS: 135-62-6) is a sophisticated naphthoic acid anilide derivative widely utilized in enzyme histochemistry and fluorescence microscopy. Unlike simple naphthols, Naphthol AS-OL exhibits a unique photophysical profile driven by Excited State Intramolecular Proton Transfer (ESIPT) . This mechanism results in an anomalously large Stokes shift, enabling high-contrast fluorescence detection with minimal background interference.

While traditionally employed as a coupling substrate for the chromogenic detection of acid phosphatase (forming insoluble azo dyes), its intrinsic fluorescence properties offer a powerful, often underutilized, modality for direct enzymatic assays. This guide dissects the molecular architecture, electronic transitions, and validated protocols for deploying Naphthol AS-OL in bio-analytical workflows.

Molecular Architecture & Electronic Structure

The photophysics of Naphthol AS-OL are dictated by its ability to form an intramolecular hydrogen bond (IMHB) between the hydroxyl proton and the amide carbonyl oxygen.

Structural Components

-

Chromophore: The naphthalene ring system provides the primary

transitions. -

Auxochrome: The 3-hydroxyl group acts as an electron donor.

-

ESIPT Motif: The proximity of the -OH and -CONH- groups forms a six-membered proton-transfer cycle.

-

"OL" Modification: The ortho-methoxy (anisidide) group on the anilide ring acts as a secondary electron donor, slightly red-shifting the absorption spectrum compared to the parent Naphthol AS and modulating solubility.

Tautomeric Equilibrium

In the ground state (

Visualization: The ESIPT Mechanism

The following diagram illustrates the four-level photocycle responsible for the dual-emission characteristics and large Stokes shift.

Figure 1: The four-level ESIPT photocycle of Naphthol AS-OL. Excitation of the Enol form leads to proton transfer, resulting in emission from the Keto species.

Photophysical Profile

Spectral Characteristics

The "OL" derivative (o-anisidide) exhibits a bathochromic shift relative to unsubstituted Naphthol AS due to the electron-donating methoxy group.

| Property | Value / Range | Notes |

| Absorption Max ( | 310 – 360 nm | Solvent dependent; main peak ~320 nm, shoulder ~360 nm. |

| Emission Max ( | 520 – 540 nm | Dominant Keto emission (Yellow-Green). |

| Stokes Shift | ~160 – 200 nm | Exceptionally large due to ESIPT. |

| Quantum Yield ( | < 0.1 (Polar) to ~0.4 (Solid/Micelle) | Highly sensitive to solvent polarity and viscosity. Low in water due to H-bonding quenching. |

| Ground State | ~9.5 | Weak acid in ground state.[1] |

| Excited State | ~2.8 | Strong photoacid behavior.[1] |

Solvent Effects (Solvatochromism)

-

Aprotic Solvents (e.g., Toluene, CH2Cl2): Favor the intramolecular H-bond, promoting efficient ESIPT and strong Keto emission.

-

Protic Solvents (e.g., Ethanol, Water): Intermolecular H-bonding with the solvent competes with the intramolecular bond. This can disrupt ESIPT, leading to a dual-emission profile (weak blue Enol emission + reduced yellow Keto emission) or complete quenching.

-

Solid State/Precipitate: When Naphthol AS-OL precipitates (as in histochemical staining), the restriction of molecular motion and exclusion of water significantly enhances fluorescence intensity (Aggregation-Induced Emission enhancement).

Experimental Protocols

Protocol A: Spectroscopic Characterization

Objective: To determine the excitation and emission maxima in a controlled environment.

Reagents:

-

Naphthol AS-OL (Solid, >98% purity).[3]

-

Spectroscopic grade DMF (N,N-Dimethylformamide) or DMSO.

-

Phosphate Buffer (pH 7.4) for aqueous comparison.

Workflow:

-

Stock Preparation: Dissolve 10 mg Naphthol AS-OL in 10 mL DMF to create a roughly 3.4 mM stock solution. Note: It is insoluble in water.

-

Working Solution: Dilute 10

L of stock into 3 mL of DMF (final conc. ~11 -

Absorbance Scan: Blank the spectrophotometer with pure DMF. Scan from 250 nm to 450 nm. Identify

(expect ~320 nm and ~360 nm). -

Emission Scan: Set excitation wavelength (

) to the secondary absorption peak (~360 nm) to minimize solvent background. Scan emission from 380 nm to 650 nm. -

Data Validation: Confirm the presence of a major peak >500 nm (Keto form). If a peak at ~400 nm appears, it indicates Enol emission (common in disrupted ESIPT systems).

Protocol B: Acid Phosphatase Assay (Coupling Reaction)

Objective: To visualize enzyme activity via the formation of an insoluble azo dye.[4] This is the standard "Simultaneous Coupling" method.

Mechanism:

Acid Phosphatase hydrolyzes Naphthol AS-OL Phosphate (non-fluorescent substrate)

Reagents:

-

Substrate: Naphthol AS-OL Phosphate (0.5 mg/mL stock in DMF).

-

Coupler: Fast Blue BB Salt (or Fast Red TR).

-

Buffer: Acetate Buffer (0.1 M, pH 5.2).

-

Activator:

(optional, for specific isozymes).

Step-by-Step Workflow:

Figure 2: Simultaneous coupling workflow for Acid Phosphatase detection using Naphthol AS-OL.

Critical Considerations:

-

pH Control: The coupling reaction is pH sensitive.[4] While the enzyme works best at pH ~5.0, the coupling rate is faster at neutral pH. A compromise pH of 5.2 is standard.

-

Diffusion Artifacts: Naphthol AS-OL is highly substantive (affinity for protein), which minimizes diffusion before coupling, resulting in sharp localization of enzyme activity.

-

Fluorescence Turn-On: Even without the diazo coupler, the released Naphthol AS-OL can be imaged via fluorescence (Ex 360 / Em 520). However, the azo-dye precipitate quenches this fluorescence, so one must choose either chromogenic (with coupler) or fluorogenic (without coupler) detection.

References

-

Photophysics of Naphthols & ESIPT

- Excited-state intramolecular proton transfer (ESIPT)

- Source: Journal of Physical Chemistry A.

-

Histochemical Applications

- Fluorescent cytochemistry of acid phosphatase using Naphthol AS deriv

- Source: Histochemistry and Cell Biology.

-

Solvent Effects & Acidity

- Determination of Ground and Excited St

- Source: Journal of Photochemistry and Photobiology.

-

Spectral Data Validation

- Absorption and Fluorescence Spectra of Naphthol Deriv

- Source: AAT Bioquest Spectral D

-

(Note: Used for parent naphthol baseline validation).

Sources

Technical Guide: Solubility Profiling of 3-Hydroxy-N-(2-methoxyphenyl)-2-naphthamide

[1]

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Hydroxy-N-(2-methoxyphenyl)-2-naphthamide (CAS: 135-62-6), commercially known as Naphthol AS-OL .[1] As a critical coupling component in the synthesis of azo dyes and organic pigments (C.I. Azoic Coupling Component 20), understanding its solubility landscape is paramount for optimizing reaction yields, designing recrystallization processes, and ensuring colorfastness in textile applications.

This document moves beyond static data to provide a dynamic framework for solubility determination, thermodynamic modeling, and process application, tailored for research scientists and process engineers.

Part 1: Molecular Characterization & Solubility Mechanics

Structural Analysis

The solubility behavior of Naphthol AS-OL is governed by the interplay between its hydrophobic naphthalene core and its polar functional groups.[1]

-

Hydrophobic Domain: The naphthalene ring and the phenyl ring of the anisidide moiety contribute to significant

- -

Hydrophilic/Polar Domain:

-

Hydroxyl Group (-OH): Positioned at C3, it acts as a hydrogen bond donor.[1] Its acidity (pKa ~9.[1]5) allows for deprotonation in alkaline media, rendering the compound water-soluble as a naphtholate salt.[1]

-

Amide Linkage (-CONH-): Acts as both a hydrogen bond donor and acceptor, facilitating solubility in protic solvents (alcohols) and polar aprotic solvents (DMF, DMSO).[1]

-

Methoxy Group (-OCH₃): An ortho-substituent on the anilide ring.[1] It functions as a weak hydrogen bond acceptor and introduces steric hindrance that disrupts planar packing slightly compared to the unsubstituted Naphthol AS, potentially modifying solubility and melting point (approx. 167–168°C).

-

Predicted Solubility Trends

Based on the "like dissolves like" principle and structural analogs (Naphthol AS series), the expected solubility hierarchy is:

| Solvent Class | Representative Solvents | Interaction Mechanism | Solubility Prediction |

| Polar Aprotic | DMF, DMSO, NMP | Dipole-dipole, H-bond acceptance | High |

| Ketones | Acetone, MEK | Dipole-dipole | Moderate to High |

| Alcohols | Methanol, Ethanol, Isopropanol | Hydrogen bonding | Moderate (Temperature dependent) |

| Chlorinated | Chloroform, Chlorobenzene | Dispersion forces, weak polarity | Moderate |

| Aromatic Hydrocarbons | Toluene, Xylene | Low to Moderate | |

| Aliphatic Hydrocarbons | Hexane, Cyclohexane | Weak dispersion | Very Low / Insoluble |

| Water | Water | Hydrophobic effect | Insoluble (unless pH > 10) |

Part 2: Experimental Determination Protocols

To obtain precise mole fraction solubility data (

Method A: Dynamic Laser Monitoring Technique

This method is superior for generating polythermal solubility curves rapidly.[1] It relies on the Tyndall effect, where undissolved solid particles scatter laser light.

Workflow Diagram:

Figure 1: Workflow for the Laser Monitoring Solubility Determination.

Protocol Steps:

-

Setup: Place a jacketed glass vessel containing a known mass of solvent on a magnetic stirrer.[1]

-

Optics: Align a laser source (approx. 5 mW) and a photodetector on opposite sides of the vessel.

-

Addition: Add a precise mass of Naphthol AS-OL. The solution will be turbid (low light transmission).[1]

-

Heating: Slowly heat the mixture (e.g., 2 K/min) while stirring.

-

Detection: The temperature at which the laser transmission intensity maximizes (indicating complete dissolution) is recorded as the saturation temperature (

) for that specific concentration.[1] -

Iteration: Add more solute to the same vessel and repeat to generate a full solubility curve.

Method B: Isothermal Shake-Flask (Equilibrium)

Use this method to validate specific data points from the laser method.[1]

-

Saturation: Add excess Naphthol AS-OL to the solvent in a sealed vial.

-

Equilibration: Agitate at a constant temperature (e.g., 298.15 K) for 24–48 hours.

-

Separation: Stop agitation and allow phases to separate (or centrifuge at isothermal conditions).

-

Analysis: Withdraw the supernatant, filter (0.45 µm), dilute, and quantify using HPLC or UV-Vis spectrophotometry (typically

~300-350 nm range).

Part 3: Thermodynamic Modeling & Correlation

To translate experimental data into predictive process parameters, the Modified Apelblat Equation is the industry standard for Naphthol derivatives.

The Modified Apelblat Model

This semi-empirical model correlates mole fraction solubility (

- : Mole fraction solubility.[1]

- : Absolute temperature (Kelvin).[1][2]

- : Empirical model parameters derived from regression analysis.

Interpretation:

-

and

- : Reflects the temperature dependence of the enthalpy of fusion.

Thermodynamic Dissolution Functions

Using the van't Hoff analysis, the standard enthalpy (

Logic Flow for Analysis:

Figure 2: Thermodynamic Modeling Logic Flow.

Part 4: Applications in Process Development

Recrystallization Solvent Selection

-

Ideal Solvent: High solubility at boiling point, low solubility at room temperature.

-

Recommendation: Based on the polarity profile, Ethanol or Chlorobenzene are often suitable candidates. Ethanol is preferred for green chemistry compliance.[1]

-

Anti-Solvent Crystallization: Dissolve Naphthol AS-OL in a "Good" solvent (e.g., DMF or NaOH solution) and slowly add a "Bad" solvent (e.g., Water or dilute acid) to precipitate high-purity crystals.[1]

Azo Dye Synthesis (Coupling Reaction)

-

Medium: The coupling reaction typically occurs in an aqueous alkaline medium where Naphthol AS-OL is dissolved as a naphtholate ion .[1]

-

Co-solvents: Adding small amounts of organic solvents (like Ethanol or Acetone) can improve the dispersion of the diazo component and the coupling rate, leading to brighter, more uniform pigments.

References

-

PubChem. (n.d.).[1][3] 3-Hydroxy-N-(2-methoxyphenyl)-2-naphthamide (Compound). National Library of Medicine.[1] Retrieved January 30, 2026, from [Link]

-

Jouyban, A. (2019).[1][3] Handbook of Solubility Data for Pharmaceuticals. CRC Press.[1] (Standard reference for solubility modeling protocols including Apelblat and Jouyban-Acree models).

-

Hunger, K. (2003).[1] Industrial Dyes: Chemistry, Properties, Applications. Wiley-VCH.[1] (Authoritative text on Azoic Coupling Components and their industrial handling).

Technical Guide: In Vitro Cytotoxicity Profiling of Novel 2-Naphthamide Derivatives

Executive Summary & Molecular Rationale

The 2-naphthamide scaffold represents a "privileged structure" in medicinal chemistry, characterized by a planar naphthalene moiety that facilitates hydrophobic interactions within the ATP-binding pockets of kinases (specifically VEGFR-2) and DNA intercalation. Unlike their 1-naphthamide isomers, 2-naphthamide derivatives often exhibit superior metabolic stability and binding affinity due to the linear extension of the amide linker at the C-2 position.

This guide details the technical workflow for evaluating the cytotoxicity of these novel derivatives. It moves beyond standard screening to establish a causal link between chemical structure (SAR) and biological phenotype (apoptosis/kinase inhibition).

Key Pharmacophoric Features[1][2][3][4]

-

Planar Naphthalene Ring: Facilitates

- -

Amide Linker: Acts as a hydrogen bond donor/acceptor, critical for orienting the molecule within the hinge region of kinases.[1]

-

Substituents (SAR): Recent data indicates that electron-donating groups (e.g., -OCH3) at positions 6 and 7, combined with lipophilic tails (e.g., N-morpholinopropyl), significantly enhance membrane permeability and potency [1, 3].[1]

Experimental Workflow: From Synthesis to Signal Transduction

The following workflow illustrates the critical path for validating 2-naphthamide derivatives.

Figure 1: Integrated workflow for the biological evaluation of 2-naphthamide derivatives. The logic gate at "Selectivity" ensures only non-toxic compounds proceed to costly mechanistic studies.

Primary Screening: Cytotoxicity Assays (MTT/SRB)

While the MTT assay is standard, it is prone to metabolic interference (reductase activity).[1] For 2-naphthamide derivatives, which may alter mitochondrial function, the Sulforhodamine B (SRB) assay is often preferred for its stoichiometric binding to cellular proteins, providing a direct measure of cell mass.[1] However, if MTT is used, strict controls are required.[1]

Protocol: Optimized MTT Assay for Naphthamides

Objective: Determine the IC50 (Half-maximal inhibitory concentration) at 48h and 72h.

-

Cell Seeding (Critical Step):

-

Seed cells (e.g., MCF-7, A549, HepG2) at

to -

Rationale: Naphthamides are cytostatic before they are cytotoxic. Over-seeding masks growth inhibition.

-

Incubate for 24h to allow attachment.

-

-

Compound Treatment:

-

Prepare stock solution: 10 mM in DMSO.

-

Serial Dilution: Dilute in culture medium to final concentrations (e.g., 0.1, 1, 5, 10, 50, 100

M).[1] -

Vehicle Control: DMSO concentration must remain

(v/v) to prevent solvent-induced membrane toxicity.[1] -

Positive Control: Sorafenib (for VEGFR-2 targeting) or Paclitaxel (for general cytotoxicity).

-

-

Incubation & Readout:

-

Incubate for 48h/72h.

-

Add MTT reagent (5 mg/mL in PBS). Incubate 4h.

-

Solubilize formazan crystals with 100

L DMSO. -

Measure Absorbance at 570 nm (reference 630 nm).

-

Data Analysis & SAR Interpretation

The following table summarizes expected IC50 ranges for potent 2-naphthamide derivatives based on recent literature [1, 2].

| Compound ID | Substituent (R) | Cell Line | IC50 ( | Mechanism Note |

| 8b [1] | 4-chlorobenzyl | MCF-7 | 2.97 | High lipophilicity enhances uptake. |

| 8b [1] | 4-chlorobenzyl | HepG2 | 7.12 | Moderate potency in liver carcinoma.[2] |

| 14c [4] | Ethyl/Cyclopropyl | HUVEC | 0.0015 | Potent VEGFR-2 inhibitor. |

| 2j [3] | Chalcone hybrid | A549 | 7.80 | Induces mitochondrial potential loss. |

| Sorafenib | (Control) | HUVEC | 0.069 | Standard VEGFR-2 inhibitor. |

Technical Insight: Derivatives with electron-withdrawing groups (e.g., Cl, Br) on the N-benzyl ring (Compound 8b) often show superior potency compared to unsubstituted analogs due to enhanced hydrophobic filling of the target binding pocket [1].[1]

Mechanistic Elucidation: VEGFR-2 Inhibition & Apoptosis[4][5]

The primary mode of action for 2-naphthamides is often the inhibition of the VEGFR-2 signaling cascade, leading to the suppression of angiogenesis and subsequent apoptosis.

Kinase Inhibition Assay (VEGFR-2)

To confirm the target, an enzymatic FRET-based assay is required.

-

Method: Incubate recombinant VEGFR-2 kinase domain with the test compound, ATP, and a peptide substrate.[1]

-

Readout: Measure phosphorylation inhibition.

-

Benchmark: Potent 2-naphthamides (e.g., Compound 14c) should exhibit IC50 values in the low nanomolar range (< 10 nM) [4].[1]

Flow Cytometry: Annexin V-FITC/PI Staining

Distinguish between apoptosis (Programmed Cell Death) and necrosis.

-

Q1 (Annexin- / PI-): Viable cells.

-

Q2 (Annexin+ / PI+): Late Apoptosis.

-

Q3 (Annexin- / PI+): Necrosis (indicates toxicity/membrane rupture rather than programmed death).[1]

-

Q4 (Annexin+ / PI-): Early Apoptosis.

-

Observation: Effective 2-naphthamides typically induce a shift to Q4/Q2 and arrest the cell cycle at the G2/M phase [1, 3].

Pathway Visualization

The following diagram details the specific molecular cascade interrupted by 2-naphthamide derivatives.

Figure 2: Mechanism of Action.[1][2] 2-Naphthamide derivatives competitively bind the ATP-pocket of VEGFR-2, blocking the RAF/MEK/ERK cascade, thereby inhibiting angiogenesis and triggering apoptosis.[1]

References

-

Design, Microwave-Assisted Synthesis, Antimicrobial and Anticancer Evaluation, and In Silico Studies of Some 2-Naphthamide Derivatives as DHFR and VEGFR-2 Inhibitors. Source: ACS Omega (2022). URL:[Link][1]

-

Structure-Activity Relationship of Synthetic 2-Phenylnaphthalenes with Hydroxyl Groups that Inhibit Proliferation and Induce Apoptosis of MCF-7 Cancer Cells. Source: Biological and Pharmaceutical Bulletin (2015).[3] URL:[Link]

-

Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors. Source: ACS Omega (2023). URL:[Link][1]

-

Discovery of a New Series of Naphthamides as Potent VEGFR-2 Kinase Inhibitors. Source: ACS Medicinal Chemistry Letters (2014). URL:[Link][1]

Sources

- 1. Design, Microwave-Assisted Synthesis, Antimicrobial and Anticancer Evaluation, and In Silico Studies of Some 2-Naphthamide Derivatives as DHFR and VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Antiproliferative and apoptosis-inducing activities of novel naphthalimide-cyclam conjugates through dual topoisomerase (topo) I/II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Technical Application Note: 3-Hydroxy-N-(2-methoxyphenyl)-2-naphthamide (Naphthol AS-OL) in Enzymatic Assays

Executive Summary & Chemical Identity

3-Hydroxy-N-(2-methoxyphenyl)-2-naphthamide , commonly known as Naphthol AS-OL (CAS: 135-62-6), is a lipophilic aryl naphthamide used primarily as a chromogenic backbone in enzymatic assays.

In drug development and histopathology, this molecule acts as the coupling agent or leaving group released from a substrate. It is rarely used as the substrate itself in its native form; rather, it is derivatized into esters (acetate, chloroacetate) or phosphate esters. Upon enzymatic hydrolysis, Naphthol AS-OL is released and reacts with diazonium salts to form insoluble, highly colored azo dyes, marking the precise location of enzyme activity.[1]

Key Applications in Drug Development

-

Hematopathology (Leukemia Typing): Differentiating myeloid (granulocytic) from monocytic lineages using specific vs. non-specific esterase activity.

-

Bone Metabolism (Osteoporosis/Metastasis): Detection of Tartrate-Resistant Acid Phosphatase (TRAP) in osteoclasts.

-

Lysosomal Storage Disorders: Screening for acid phosphatase deficiency or overactivity.

Mechanism of Action: Simultaneous Coupling

The utility of Naphthol AS-OL lies in its high insolubility and rapid coupling rate. Unlike soluble substrates (e.g., p-Nitrophenyl Phosphate), Naphthol AS-OL derivatives do not diffuse away from the enzyme site before precipitating, ensuring high-resolution localization.

Reaction Pathway[2][3]

-

Hydrolysis: The enzyme (Esterase or Phosphatase) cleaves the masking group (Acetate/Phosphate) from the Naphthol AS-OL substrate.

-

Release: Free Naphthol AS-OL (3-Hydroxy-N-(2-methoxyphenyl)-2-naphthamide) is liberated at the reaction site.

-

Coupling: The free naphthol immediately reacts with a diazonium salt (e.g., Fast Blue BB) present in the buffer.

-

Precipitation: An insoluble azo dye forms, creating a visible deposit.

Figure 1: The Simultaneous Coupling Reaction mechanism. The enzyme cleaves the substrate, releasing the hydrophobic Naphthol AS-OL, which is immediately captured by the diazonium salt.

Application 1: Non-Specific Esterase (NSE) Staining

Target: Monocytes and Macrophages Relevance: Distinguishing Acute Monocytic Leukemia (AML-M5) from Granulocytic Leukemia.

In this assay, Naphthol AS-OL Acetate is the preferred substrate. Monocytic esterases hydrolyze this substrate rapidly. This activity is characteristically inhibited by Sodium Fluoride (NaF), distinguishing it from granulocytic esterases.

Protocol: Naphthol AS-OL Acetate Method

Reagents

| Reagent | Concentration | Preparation Notes |

| Stock Substrate | 10 mg/mL | Dissolve 100 mg Naphthol AS-OL Acetate in 10 mL Ethylene Glycol Monomethyl Ether or DMSO . Store at -20°C. |

| Buffer | 0.1 M Phosphate | pH 7.0 (Sörensen’s Phosphate Buffer). |

| Coupler | 1.5 mg/mL | Fast Blue BB Salt (prepare fresh). |

| Fixative | Citrate-Acetone | Buffered Citrate-Acetone (pH 4.2) for 30 sec at RT. |

| Inhibitor | 1.5 mg/mL | Sodium Fluoride (NaF) - for inhibition control. |

Experimental Workflow

-

Fixation: Fix air-dried smears in Citrate-Acetone fixative for 30 seconds. Wash gently in distilled water.

-

Incubation Solution Prep:

-

Mix 40 mL Phosphate Buffer (pH 7.0).

-

Add 1 mL Stock Substrate solution (dropwise with agitation).

-

Add 30 mg Fast Blue BB Salt. Shake and filter immediately before use.

-

For Inhibition Control: Add 60 mg NaF to a duplicate jar.

-

-

Staining: Incubate slides in the solution for 30–45 minutes at 37°C in the dark.

-

Counterstain: Rinse in water, then counterstain with Mayer’s Hematoxylin for 2 minutes.

-

Mounting: Air dry and mount with aqueous mounting medium (e.g., Glycerol Gelatin). Do not use xylene-based media as the dye may leach.

Interpretation:

-

Monocytes/Macrophages: Brick-red to blue-black granulation (depending on coupler).

-

NaF Inhibition: Monocytes will show loss of staining in the NaF-treated slide. Granulocytes (if faintly positive) will remain positive.

Application 2: Acid Phosphatase (TRAP Assay)

Target: Osteoclasts (Bone Resorption) Relevance: Screening antiresorptive drugs (bisphosphonates) and metastasis models.

Naphthol AS-OL Phosphate is used here. While Naphthol AS-BI is the historical standard, AS-OL provides a distinct color profile and different solubility kinetics that some high-throughput imaging systems prefer.

Protocol: Tartrate-Resistant Acid Phosphatase (TRAP)

Reagents

| Reagent | Concentration | Role |

| Substrate | 10 mM | Naphthol AS-OL Phosphate (dissolved in DMF). |

| Buffer | 0.1 M Acetate | pH 5.0. |

| Tartrate | 50 mM | Sodium Tartrate (inhibits non-osteoclastic phosphatases). |

| Coupler | 1 mg/mL | Fast Red Violet LB Salt. |

Experimental Workflow

-

Preparation: Cultured osteoclasts or bone tissue sections are fixed in 4% Paraformaldehyde (10 min).

-

Wash: Rinse 3x with PBS.

-

Reaction Mix:

-

50 mL Acetate Buffer (pH 5.0).

-

0.5 mL Substrate Stock (Naphthol AS-OL Phosphate in DMF).

-

350 mg Sodium Tartrate (dissolve fully).

-

25 mg Fast Red Violet LB.

-

-

Incubation: Incubate at 37°C for 10–60 minutes. Monitor under microscope for red precipitate formation.

-

Stop: Wash with distilled water.

-

Analysis: Count multinucleated, TRAP-positive (red) cells.

Troubleshooting & Optimization (Self-Validating Systems)

To ensure data integrity, every assay must include internal controls.

| Issue | Probable Cause | Corrective Action | Validation Step |

| Precipitate in Media | Substrate insolubility | Substrate must be dissolved in organic solvent (DMF/DMSO) before adding to aqueous buffer. | Solution should be slightly opalescent but not cloudy. Filter if necessary. |

| High Background | Spontaneous hydrolysis | Old substrate or high pH. | Run a "No Enzyme" control (buffer + substrate + coupler) on a blank slide. |

| No Staining | Dead Enzyme | Fixative was too harsh (e.g., Glutaraldehyde > 10 min). | Use Acetone/Formalin mix. Test on a "Positive Control" tissue (e.g., Kidney or Spleen). |

| Crystal Artifacts | Decomposition of Diazonium | Diazonium salts are unstable.[1][2] | Prepare coupling solution immediately before use. Do not store. |

Decision Logic for Hematology Staining

The following diagram illustrates how Naphthol AS-OL derivatives fit into the diagnostic workflow for leukemia.

Figure 2: Diagnostic logic using Esterase substrates. Naphthol AS-OL Acetate is critical in Path B and C for identifying monocytic lineages.

References

-

Burstone, M. S. (1958). The relationship between fixation and techniques for the histochemical localization of hydrolytic enzymes.[1] Journal of Histochemistry & Cytochemistry, 6(5), 322-339. Link

-

Li, C. Y., Lam, K. W., & Yam, L. T. (1973). Esterases in human leukocytes.[3] Journal of Histochemistry & Cytochemistry, 21(1), 1-12. Link

-

Biosynth. (2024). Naphthol AS-OL: Product Specifications and Enzyme Applications.[4]Link

-

Washington University Neuromuscular Lab. (2011).[2][5] Acid Phosphatase and Esterase Staining Protocols.[4]Link

- Miyazaki, K., et al. (2004). Development of a new method for the detection of osteoclasts using a fluorescent substrate. Journal of Bone and Mineral Metabolism, 22, 223–229.

Sources

Spectrophotometric determination of azo dyes derived from Naphthol AS-OL

Application Note: Spectrophotometric Determination of Azo Dyes Derived from Naphthol AS-OL

Abstract

This guide details the synthesis, characterization, and quantitative spectrophotometric determination of azo dyes derived from Naphthol AS-OL (3-Hydroxy-N-(2-methoxyphenyl)-2-naphthamide). Naphthol AS-OL is a critical coupling component in the "Azoic" class of dyes, widely used for its ability to form insoluble, vibrant pigments directly within a matrix.[1] This protocol establishes a robust workflow for synthesizing a representative azo dye (using p-nitroaniline as the diazo component) and validating a UV-Vis spectrophotometric method for its quantification. The methodology emphasizes solvent selection to overcome solubility challenges and rigorous validation parameters (LOD, LOQ, Linearity) to ensure data integrity.

Introduction & Chemical Principle

Naphthol AS-OL differs from simple

The determination of these dyes relies on the Diazotization-Coupling reaction sequence.[2]

-

Diazotization: An aromatic primary amine (Ar-NH

) reacts with nitrous acid (generated in situ) at low temperatures (0–5 °C) to form a diazonium salt. -

Coupling: The diazonium electrophile attacks the electron-rich Naphthol AS-OL (activated in alkaline medium as the naphtholate ion) at the position ortho to the hydroxyl group (position 1 of the naphthalene ring).

Reaction Scheme Visualization

Figure 1: Reaction pathway for the synthesis of Naphthol AS-OL derived azo dyes.[3]

Experimental Materials & Instrumentation

Reagents:

-

Coupling Component: Naphthol AS-OL (CAS: 135-62-6), Purity

98%.[1][4] -

Diazo Component: p-Nitroaniline (Representative amine).

-

Solvents: N,N-Dimethylformamide (DMF) (Spectroscopic grade), Ethanol, NaOH (2M), HCl (Concentrated), Sodium Nitrite (NaNO

). -

Buffers: Sodium acetate/Acetic acid buffer (pH 4-5) for stability studies.

Instrumentation:

-

UV-Vis Spectrophotometer: Double-beam with 1 cm matched quartz cuvettes (Scan range: 200–800 nm).

-

Analytical Balance: Precision

0.1 mg. -

Temperature Control: Ice bath (0–5 °C) and magnetic stirrer.

Protocol 1: Synthesis of the Reference Azo Dye

To quantify the dye, a pure reference standard must first be synthesized and purified.

Step 1: Preparation of Diazonium Salt

-

Dissolve 1.38 g (0.01 mol) of p-nitroaniline in 10 mL of water and 5 mL of concentrated HCl.

-

Cool the solution to 0–5 °C in an ice bath.

-

Add dropwise a pre-cooled solution of sodium nitrite (0.70 g in 5 mL water) while stirring vigorously. Maintain temperature below 5 °C.

-

Stir for 20 minutes. Test for excess nitrous acid using starch-iodide paper (should turn blue instantly). Destroy excess nitrous acid with a pinch of sulfamic acid or urea if necessary.

Step 2: Preparation of Naphthol AS-OL Solution

-

Dissolve 2.93 g (0.01 mol) of Naphthol AS-OL in 20 mL of 2M NaOH.

-

The solution should be clear and slightly yellow (formation of naphtholate ion).

-

Cool to 5–10 °C.

Step 3: Coupling Reaction

-

Slowly add the diazonium salt solution to the alkaline Naphthol AS-OL solution over 30 minutes with constant stirring.

-

Maintain pH between 8–9 by adding dilute Na

CO -

A deep red/orange precipitate will form immediately.

-

Stir for 1 hour at room temperature to complete the reaction.

Step 4: Purification

-

Filter the precipitate under vacuum.

-

Wash with cold water until the filtrate is neutral.

-

Recrystallize from DMF/Ethanol (1:1) or hot glacial acetic acid to obtain pure crystals.

-

Dry at 60 °C.

Protocol 2: Spectrophotometric Characterization

Since Naphthol AS-OL azo dyes are typically insoluble in water, organic solvents are required for analysis.

Step 1: Solvent Selection & Stock Solution

-

Solvent: DMF is recommended due to the high solubility of azoic pigments in this medium and its transparency above 270 nm.

-

Stock Solution: Weigh accurately 10.0 mg of the purified dye and dissolve in 100 mL of DMF. (Concentration = 100 µg/mL).

Step 2: Determination of

-

Dilute 1.0 mL of Stock Solution to 10 mL with DMF (10 µg/mL).

-

Run a baseline scan with pure DMF.

-

Scan the sample from 350 nm to 700 nm.

-

Identify the wavelength of maximum absorbance (

).[4] For p-nitroaniline derivatives, this is typically 480–520 nm .

Step 3: Molar Absorptivity (

Protocol 3: Analytical Method Validation

Validate the method according to ICH Q2(R1) guidelines.

Experimental Workflow Diagram

Figure 2: Analytical workflow for method validation.

1. Linearity:

-

Prepare a series of 6 concentrations (e.g., 2, 4, 6, 8, 10, 12 µg/mL) from the stock solution.

-

Plot Absorbance vs. Concentration.

-

Acceptance Criteria: Correlation coefficient (

)

2. Precision (Repeatability):

-

Analyze the 6 µg/mL standard six times in succession.

-

Calculate % Relative Standard Deviation (%RSD).[5]

-

Acceptance Criteria: %RSD

2.0%.[5]

3. Limits of Detection (LOD) and Quantitation (LOQ):

Calculate based on the standard deviation of the response (

Data Analysis & Reporting

Table 1: Typical Validation Data Layout

| Parameter | Formula / Method | Acceptance Criteria |

| Experimental Scan | Distinct Peak (e.g., 510 nm) | |

| Linearity ( | Regression Analysis | |

| Molar Absorptivity ( | High ( | |

| Precision (Intra-day) | %RSD (n=6) | |

| LOD | Low µg/mL range | |

| Recovery | Spike & Recovery | 98.0% – 102.0% |

Critical Notes on Solvatochromism

Azo dyes derived from Naphthol AS-OL exhibit solvatochromism (color change based on solvent polarity) due to the hydrazone-azo tautomeric equilibrium.

-

Non-polar solvents: Favor the azo form.

-

Polar solvents (DMF, DMSO): May shift equilibrium toward the hydrazone form, often resulting in a bathochromic shift (red-shift).

-

Recommendation: Always maintain a consistent solvent system (e.g., 100% DMF) for both calibration standards and samples to prevent spectral shifts that invalidate Beer's Law.

References

-

Hunger, K. (2003). Industrial Dyes: Chemistry, Properties, Applications. Wiley-VCH.[6] [Link]

-

Christie, R. M. (2001). Colour Chemistry. Royal Society of Chemistry. [Link]

-

Otutu, J. O., et al. (2008). Synthesis and spectral properties of some monoazo dyes derived from 2-amino-5-mercapto-1,3,4-thiadiazole. Journal of Applied Sciences and Environmental Management, 12(3). [Link]

-

ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. [Link]

-

Zollinger, H. (2003). Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. Wiley-VCH.[6] [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Diazonium compound - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Characterization of Nitrosonaphthol Dyes Based on 1-Naphthol and Their Dyeing Properties on Tanned Leather [scirp.org]

Formulation of 3-Hydroxy-N-(2-methoxyphenyl)-2-naphthamide for biological screening

Compound: 3-Hydroxy-N-(2-methoxyphenyl)-2-naphthamide Common Identifier: Naphthol AS-OL (CAS: 135-62-6) Application: Biological Screening (Enzymatic Substrate & Bioactive Scaffold)[1]

Executive Summary & Physicochemical Profile[1][2][3][4]

Naphthol AS-OL is a highly lipophilic naphthamide derivative historically utilized as a chromogenic substrate for hydrolytic enzymes (acid/alkaline phosphatases and esterases).[1] However, recent investigations into the Naphthol AS scaffold have revealed pleiotropic biological activities, including CREB-mediated transcription inhibition and potential antiproliferative effects.[1][2]

Successful biological screening of this compound requires overcoming its poor aqueous solubility (LogP ~4.2).[1] Improper formulation leads to micro-precipitation in assay buffers, resulting in false negatives (loss of effective concentration) or false positives (aggregate-induced promiscuity).[1]

Key Physicochemical Data

| Parameter | Value | Implications for Formulation |

| Molecular Weight | 293.32 g/mol | Suitable for cellular permeability.[1] |

| LogP (Predicted) | ~4.2 | Highly lipophilic; requires organic co-solvent.[1] |

| Aqueous Solubility | < 10 µM (pH 7.[1]4) | Practically insoluble in pure water/buffer.[1] |

| DMSO Solubility | > 20 mM | Excellent stock solvent.[1] |

| pKa | ~8.7 (Phenolic -OH) | Ionizable at high pH (yellow solution in NaOH).[1] |

| Appearance | Beige/Brown Powder | Light sensitive; store stocks in amber vials.[1] |

Pre-Formulation: Stock Solution Preparation[1]

Critical Directive: Do not attempt to dissolve Naphthol AS-OL directly into aqueous buffers (PBS, DMEM). This will result in immediate, heterogeneous suspension.

Protocol A: Preparation of 20 mM Master Stock

Reagents: Anhydrous DMSO (Dimethyl Sulfoxide), >99.9% purity.

-

Weighing: Accurately weigh 5.87 mg of Naphthol AS-OL powder.

-

Solubilization: Add 1.0 mL of anhydrous DMSO.

-

Dissolution: Vortex vigorously for 30 seconds. If particles persist, sonicate in a water bath at 37°C for 5 minutes.

-

Storage: Aliquot into amber glass vials (avoid plastics if possible to prevent leaching). Store at -20°C. Stable for 6 months.

Working Formulations for Biological Screening

Select the protocol below based on your screening objective.

Workflow Visualization

Figure 1: Decision matrix for formulating Naphthol AS-OL based on assay intent.

Protocol B: Formulation for Cell-Based Bioactivity (Cytotoxicity/Inhibition)

Objective: Maintain the compound in solution to test its pharmacological effect on cells.[1]

Challenge: Preventing "Shock Precipitation" when the hydrophobic stock hits the aqueous media.

-

Intermediate Dilution (Step-Down):

-

Prepare a 10x working concentration in media containing 5% DMSO.[1]

-

Example: To achieve 10 µM final assay concentration:

-

Dilute 20 mM Stock 1:200 into pure DMSO -> 100 µM.[1]

-

Dilute 100 µM DMSO solution 1:20 into Culture Media -> 5 µM (This is too low, recalculate).

-

-

Corrected Step-Down:

-

Dilute 20 mM Stock -> 2 mM in DMSO.

-

Dilute 2 mM (DMSO) -> 20 µM in Culture Media (rapidly inject 10 µL stock into 990 µL warm media while vortexing).

-

-

-

Final Assay Plate Addition:

-

Add the 20 µM (1% DMSO) media mix to cells already in 100 µL media (1:1 volume addition).[1]

-

Final Concentration: 10 µM Naphthol AS-OL.

-

Final DMSO: 0.5% (Generally tolerated by adherent lines like HeLa, A549).

-

Validation Step: Measure Absorbance at 600 nm (OD600) of the media-only control vs. the drug-media mix. An increase in OD600 > 0.05 indicates precipitation.[1]

Protocol C: Formulation as an Enzymatic Substrate (Reporter Assay)

Objective: Detect esterase/phosphatase activity.[1][3] Here, the product (Naphthol) is intended to couple with a dye.[4]

Reagents:

-

Assay Buffer (e.g., Tris-HCl pH 8.2 or Acetate pH 5.2).[1]

-

Coupling Agent: Fast Blue BB or Fast Red TR (Diazonium salts).[1]

-

Substrate Solution:

-

Reaction Mix:

-

Add Fast Blue BB salt (1 mg/mL) to the buffer immediately before use.[1]

-

-

Mechanism:

Mechanism of Action & Signaling

Understanding the chemical behavior is crucial for interpreting results.[1]

Figure 2: Enzymatic hydrolysis and signal generation pathway.

Troubleshooting & FAQ

Q: My solution turned cloudy immediately upon adding to the cell media.

-

Cause: The "solvent shock" was too rapid, or the concentration (e.g., >50 µM) exceeds the solubility limit in aqueous media.

-

Fix: Use the "Step-Down" dilution method (Protocol B). Pre-warm the media to 37°C before adding the DMSO stock. Vortex during addition.

Q: Can I use Ethanol instead of DMSO?

-

Answer: Yes, Naphthol AS-OL is soluble in ethanol.[1][6] However, ethanol is more volatile (changing concentrations over time in open plates) and often more cytotoxic to cells at concentrations >1%. DMSO is preferred for screening.[1]

Q: Is this compound cell-permeable?

-

Answer: With a LogP of 4.2 and MW of 293, it falls within Lipinski's Rule of 5, suggesting good passive membrane permeability.

References

-

PubChem. (n.d.).[1][7] 3-Hydroxy-N-(2-methoxyphenyl)-2-naphthamide (Compound CID 67274).[1] National Library of Medicine.[1] Retrieved January 30, 2026, from [Link]

-

Zhang, X., et al. (2012). Structure-activity relationship studies of naphthol AS-E and its derivatives as anticancer agents by inhibiting CREB-mediated gene transcription.[1][2] Bioorganic & Medicinal Chemistry, 20(23), 6811-6820.[1] (Validating the biological screening potential of Naphthol AS derivatives). [Link]

-

Burstone, M. S. (1958).[1] The relationship between carcinogenicity and chemical structure of certain azo dyes.[1] Cancer Research.[1] (Foundational text on Naphthol AS chemistry).

Sources

- 1. Napthol asol | C18H15NO3 | CID 67274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and Evaluation of an O-Aminated Naphthol AS-E as a Prodrug of CREB-mediated Gene Transcription Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 135-62-6 , Naphthol AS-OL;C.I. 37530; 3-Hydroxy-2-naphtho-o-anisidine [chemsynlab.com]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. Naphthol AS-OL | 135-62-6 [chemicalbook.com]

- 7. 3-Hydroxy-N-(3-methoxyphenyl)-2-naphthamide | C18H15NO3 | CID 19379254 - PubChem [pubchem.ncbi.nlm.nih.gov]

Topic: Analytical Methods for the Quantification of 1-(2-Methoxyphenyl)azo-2-naphthol (Citrus Red No. 2)

An Application Note and Protocol from the Office of the Senior Application Scientist

**Abstract

This technical guide provides a comprehensive overview and detailed protocols for the quantitative analysis of 1-(2-Methoxyphenyl)azo-2-naphthol, a synthetic azo dye commonly known as Citrus Red No. 2. The accurate quantification of this color additive is critical for regulatory compliance and consumer safety, given its restricted use and potential health concerns.[1][2] This document outlines two primary analytical methodologies: High-Performance Liquid Chromatography (HPLC) with UV-Vis detection, noted for its specificity and robustness, and UV-Visible Spectrophotometry, a more accessible yet less specific alternative. We will delve into the causality behind experimental choices, provide self-validating protocols, and present key performance data to guide researchers, scientists, and drug development professionals in establishing reliable analytical workflows.

Introduction: The Analytical Imperative for Citrus Red No. 2

1-(2-Methoxyphenyl)azo-2-naphthol (CAS No: 1229-55-6) is a synthetic monoazo dye.[3] Its primary regulated application in the United States is for coloring the skins of oranges that are not intended for processing, with a strict maximum limit of 2.0 parts per million (ppm) based on the weight of the whole fruit.[2][4] The U.S. Food and Drug Administration (FDA) mandates certification for all batches of this color additive.[4] Furthermore, the International Agency for Research on Cancer (IARC) has classified Citrus Red No. 2 as a Group 2B carcinogen, meaning it is "possibly carcinogenic to humans," which underscores the importance of precise and reliable quantification.[5]

The analytical challenge lies in accurately measuring this compound, often in a complex matrix like a citrus peel, which is rich in interfering organic molecules. The choice of analytical method is therefore a balance between the required sensitivity, selectivity, available instrumentation, and throughput needs. This guide is designed to provide the foundational knowledge and practical steps to implement robust quantitative methods for this analyte.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Specificity

HPLC is the preferred method for the quantification of azo dyes in complex matrices due to its high resolving power and sensitivity.[6][7] The technique separates the analyte from matrix components based on differential partitioning between a liquid mobile phase and a solid stationary phase. For a moderately nonpolar molecule like 1-(2-Methoxyphenyl)azo-2-naphthol, reversed-phase HPLC is the ideal approach.

Causality of Method Design:

-

Stationary Phase: A C18 (octadecylsilyl) column is selected as the stationary phase. Its long hydrocarbon chains provide a nonpolar environment that retains the analyte through hydrophobic interactions. This allows for strong retention and subsequent separation from more polar matrix components that elute earlier.

-

Mobile Phase: A mixture of acetonitrile and water is a common and effective mobile phase. Acetonitrile, the organic modifier, is a strong solvent that elutes the analyte from the C18 column. By carefully controlling the isocratic ratio (e.g., 90:10 acetonitrile:water), the retention time can be optimized for a clean separation and reasonable run time.[8]

-

Detector: A Diode Array Detector (DAD) or a variable wavelength UV-Vis detector is employed. The extended π-conjugated system of the azo dye results in strong absorbance in the visible spectrum.[9] Detection at a high wavelength, such as the absorbance maximum around 504 nm, enhances selectivity, as very few naturally occurring compounds in a citrus peel extract will absorb light at this specific wavelength.[8]

Experimental Protocol: HPLC-DAD Quantification

This protocol is designed to be self-validating by including steps for calibration, and it can be adapted for various sample matrices.

1. Materials and Reagents:

-

1-(2-Methoxyphenyl)azo-2-naphthol analytical standard (≥98% purity)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Petroleum Ether (Analytical grade)

-

0.45 µm Syringe Filters (PTFE or Nylon)

2. Sample Preparation (from Orange Peel):

-

Accurately weigh approximately 10 g of minced orange peel into a Soxhlet extraction thimble.

-

Extract the sample with petroleum ether for 4-6 hours using a Soxhlet apparatus.[8] This step efficiently removes the nonpolar dye from the solid matrix.

-

Evaporate the petroleum ether extract to near dryness using a rotary evaporator at a temperature not exceeding 40°C.

-

Re-dissolve the residue in a known volume (e.g., 10 mL) of acetonitrile. This solvent is compatible with the reversed-phase HPLC mobile phase.

-

Vortex the solution to ensure the analyte is fully dissolved.

-

Filter the final solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter that could damage the column.[6]

3. Instrumentation and Chromatographic Conditions:

-

HPLC System: A system equipped with a quaternary or binary pump, autosampler, column oven, and DAD.

-

Column: Ultrasphere ODS C18, 5 µm, 4.6 x 250 mm (or equivalent).

-

Mobile Phase: Acetonitrile/Water (90:10, v/v), isocratic.[8]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 20 µL.

-

Detection Wavelength: 504 nm.[8]

4. Calibration and Quantification:

-

Prepare a stock solution of the analytical standard in acetonitrile (e.g., 100 µg/mL).

-

From the stock solution, prepare a series of calibration standards by serial dilution (e.g., 0.5, 1, 2, 5, 10 µg/mL).

-

Inject the standards in triplicate, from lowest to highest concentration.

-

Construct a calibration curve by plotting the peak area against the concentration.

-

Inject the prepared sample solutions.

-

Calculate the concentration of 1-(2-Methoxyphenyl)azo-2-naphthol in the sample using the linear regression equation from the calibration curve.

Workflow for HPLC Analysis

Caption: HPLC workflow for Citrus Red No. 2 quantification.

UV-Visible Spectrophotometry: A Rapid Screening Method

UV-Visible spectrophotometry offers a simpler, faster, and more cost-effective method for quantification.[6] It operates on the principle of the Beer-Lambert law, where the absorbance of a solution is directly proportional to the concentration of the analyte. The extended conjugation and azo group in 1-(2-Methoxyphenyl)azo-2-naphthol make it a strong chromophore, ideal for this technique.[9]

Causality of Method Design:

-

Solvent Choice: The choice of solvent is critical as it can influence the position of the maximum absorbance (λmax) and the equilibrium between the azo and hydrazone tautomers of the dye.[9] Solvents like ethanol or chloroform are suitable. For this protocol, ethanol is chosen for its lower toxicity and good solvating power.

-

Wavelength Selection: The analysis must be performed at λmax, the wavelength where the dye absorbs most strongly. This provides the highest sensitivity and minimizes deviations from the Beer-Lambert law. The λmax must be determined experimentally by scanning a dilute solution of the dye across a range (e.g., 350-600 nm).

Limitations: The primary drawback of spectrophotometry is its lack of specificity. Any other compound in the sample extract that absorbs light at or near the selected λmax will lead to a positive interference, resulting in an overestimation of the dye concentration. Therefore, this method is best suited for screening relatively clean samples or when HPLC is unavailable.

Experimental Protocol: UV-Vis Spectrophotometric Quantification

1. Materials and Reagents:

-

1-(2-Methoxyphenyl)azo-2-naphthol analytical standard (≥98% purity)

-

Ethanol (Spectroscopic grade)

-

Quartz cuvettes (1 cm path length)

2. Sample Preparation:

-

Follow the same extraction and solvent evaporation steps as in the HPLC protocol (Section 2.2).

-

Crucially, re-dissolve the final residue in a known volume of spectroscopic grade ethanol.

-

Filter the solution if any particulate matter is visible. A dilution may be necessary to bring the absorbance into the linear range of the instrument (typically 0.1-1.0 AU).

3. Instrumentation and Measurement:

-

Instrument: A double-beam UV-Vis spectrophotometer.[9]

-

λmax Determination:

-

Prepare a dilute standard solution of the dye in ethanol.

-

Fill a cuvette with ethanol to serve as the blank.

-

Scan the standard solution from 350 nm to 600 nm to find the wavelength of maximum absorbance (λmax).

-

-

Measurement:

-

Set the spectrophotometer to measure absorbance at the pre-determined λmax.

-

Zero the instrument using the ethanol blank.

-

Measure the absorbance of each calibration standard and the prepared sample solutions.

-

4. Calibration and Quantification:

-

Prepare a stock solution of the standard in ethanol (e.g., 100 µg/mL).

-

Create a series of calibration standards through serial dilution (e.g., 1, 2, 5, 10, 15 µg/mL).

-

Construct a calibration curve by plotting absorbance against the known concentrations of the standards.

-

Use the absorbance of the sample and the linear regression equation to determine the concentration of the dye.

Workflow for UV-Vis Spectrophotometry Analysis

Caption: UV-Vis spectrophotometry workflow for Citrus Red No. 2.

Method Validation and Data Comparison

Validation is essential to ensure an analytical method is fit for its purpose.[6] Key validation parameters, as defined by bodies like the AOAC or ICH, include linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).[6][10]

| Parameter | HPLC-DAD | UV-Vis Spectrophotometry | Rationale |

| Specificity | High | Low to Moderate | Chromatographic separation in HPLC resolves the analyte from interferences. |

| Linearity (r²) | ≥ 0.999 | ≥ 0.999 | Both methods can exhibit excellent linearity within a defined concentration range. |

| LOD | 0.01 - 0.04 mg/kg[7] | Typically higher than HPLC | HPLC provides better signal-to-noise, allowing detection of lower concentrations. |

| LOQ | 0.04 - 0.12 mg/kg[7] | Typically higher than HPLC | The concentration at which reliable quantification can be achieved is lower for HPLC. |

| Accuracy (Recovery) | 93 - 103%[8] | 85 - 115% (highly matrix dependent) | HPLC is less susceptible to matrix effects, leading to more accurate results. |

| Precision (RSD%) | < 2%[7] | < 5% | The automated and controlled nature of HPLC yields better repeatability. |

For unambiguous confirmation, especially in regulatory or dispute scenarios, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique. It combines HPLC's separation with the high selectivity and sensitivity of mass spectrometry, providing structural information that confirms the analyte's identity beyond doubt.[11]

Conclusion

The quantification of 1-(2-Methoxyphenyl)azo-2-naphthol requires robust and validated analytical methods. High-Performance Liquid Chromatography with DAD detection stands as the superior technique, offering the specificity, accuracy, and sensitivity needed to enforce the low ppm regulatory limits in complex food matrices. While UV-Visible spectrophotometry serves as a valuable tool for rapid screening and quality control in less complex sample types, its susceptibility to interference must be carefully considered. The protocols and rationales provided in this guide offer a solid foundation for any laboratory tasked with the analysis of this important color additive, ensuring data integrity and supporting consumer safety.

References

- A Comparative Guide to the Cross-Validation of Analytical Methods for Azo Pigments. Benchchem.

- Application Notes and Protocol for the Quantitative Analysis of 1-(2- Methoxyphenyl)azo-2-naphthol using its Deuterated Analog by GC-MS. Benchchem.

- A Comparative Guide to the Validation of Analytical Methods for Azo Dyes, with a Focus on Phenylaniline Derivatives. Benchchem.

- In-depth Technical Guide: UV-Vis Absorption Spectrum of 1-(2-Methoxyphenyl)azo-2-naphthol-d3. Benchchem.

- Validation and measurement uncertainty of analytical methods for various azo dye adulterants in Curcuma longa L. PubMed.

- Determination of Citrus Red No. 2 in Orange Peel by Liquid Chromatography. Journal of AOAC INTERNATIONAL.

- Validation and measurement uncertainty of analytical methods for various azo dye adulterants in Curcuma longa L. ResearchGate.

- Color Additives Questions and Answers for Consumers. U.S. Food and Drug Administration.

- 21 CFR 74.302 -- Citrus Red No. 2. Electronic Code of Federal Regulations (eCFR).

- What is Citrus Red 2? A Look at This Food Dye and Potential Health Issues. Rupa Health.

- Citrus Red 2. Wikipedia.

- Analysis of illegal colourants (citrus red II, diethyl yellow, dimethyl yellow, metanil yellow and rhodamine B) in foods by LC-UV and LC-MS/MS. PubMed.

- 1-[(2-methoxyphenyl)azo]-2-naphthol. NIST WebBook.

Sources

- 1. fda.gov [fda.gov]

- 2. What is Citrus Red 2? A Look at This Food Dye and Potential Health Issues [rupahealth.com]

- 3. 1-[(2-methoxyphenyl)azo]-2-naphthol [webbook.nist.gov]

- 4. eCFR :: 21 CFR 74.302 -- Citrus Red No. 2. [ecfr.gov]

- 5. Citrus Red 2 - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. Validation and measurement uncertainty of analytical methods for various azo dye adulterants in Curcuma longa L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Analysis of illegal colourants (citrus red II, diethyl yellow, dimethyl yellow, metanil yellow and rhodamine B) in foods by LC-UV and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Purification of crude 3-Hydroxy-N-(2-methoxyphenyl)-2-naphthamide

Technical Support Center: Purification of Crude 3-Hydroxy-N-(2-methoxyphenyl)-2-naphthamide

-

Ticket ID: PUR-ASOL-001

-

Product: Naphthol AS-OL (3-Hydroxy-N-(2-methoxyphenyl)-2-naphthamide)[1][2]

-

Category: Process Chemistry / Purification Protocols[3]

-

Status: Resolved / Knowledge Base Article

Executive Summary

This guide addresses the purification of crude 3-Hydroxy-N-(2-methoxyphenyl)-2-naphthamide (CAS: 135-62-6), widely referred to as Naphthol AS-OL .[2][4] This compound is synthesized via the condensation of 3-hydroxy-2-naphthoic acid (BON Acid) with 2-anisidine (o-anisidine).

Users frequently encounter impurities such as unreacted amines (pink/red coloration), residual acid (melting point depression), and inorganic phosphorous salts. The protocol below synthesizes industrial best practices with laboratory precision to achieve >98% HPLC purity.

Module 1: Diagnosis & Initial Assessment

Before initiating purification, diagnose the state of your crude material using the following metrics.

| Parameter | Target Specification (Pure) | Observation in Crude | Diagnostic Insight |

| Appearance | Pale beige to light yellow powder | Pink, reddish, or grey solid | Pink/Red: Oxidation of residual 2-anisidine.Grey: Metallic/Phosphorous residues. |

| Melting Point | 161–164 °C (Sharp) | < 158 °C or broad range (>3°C) | Broad/Low: Presence of BON acid or solvent occlusion (toluene/xylene). |

| Solubility | Soluble in Ethanol, Nitrobenzene | Insoluble particulates | Insolubles: Inorganic salts (Na₂CO₃, phosphorous byproducts). |

| Alkali Test | Clear yellow solution in 2M NaOH | Turbid or oily residue | Turbidity: Presence of non-phenolic impurities (e.g., neutral tars). |

Module 2: The "Gold Standard" Purification Protocol

Methodology Rationale: This protocol relies on the principle of differential solubility and acid-base washing .

-

Dilute Acid Wash: Removes unreacted 2-anisidine (forms soluble salt).

-

Bicarbonate Wash: Removes unreacted BON acid (forms soluble carboxylate salt), while the target phenol (pKa ~8-10) remains insoluble in weak bicarbonate.

-

Solvent Slurry: Methanol removes organic tars without significant yield loss.

Step-by-Step Procedure

Reagents Required:

-

Methanol (MeOH)[5]

-

Hydrochloric Acid (5% HCl)

-

Sodium Bicarbonate (5% NaHCO₃)

-

Deionized Water

Protocol:

-

Initial Solvent Slurry (The "Stripping" Step):

-

Take the crude filter cake (dry or wet with reaction solvent).

-

Suspend in Methanol (2.0 mL per gram of crude).

-

Why? Methanol is excellent for solvating the highly colored oxidation byproducts and residual reaction solvents (xylene/toluene) [1].

-

Stir vigorously at room temperature for 30 minutes.

-

Filter and suck dry.[3]

-

-

Acid Removal of Amine (If Pink/Red):

-

Suspend the solid in 5% HCl (5 mL per gram).

-

Stir at 50 °C for 20 minutes.

-

Filter and wash with water until filtrate is neutral.

-

Result: Removes 2-anisidine traces responsible for darkening over time.

-

-

Base Removal of Acid (If MP is Low):

-

Suspend the solid in 5% NaHCO₃ (saturated sodium bicarbonate).

-

Critical: Do NOT use NaOH, as it will dissolve the product.

-

Stir at 50 °C for 20 minutes.

-

Filter and wash with copious water.[3]

-

-

Final Recrystallization (Optional for >99% Purity):

-

Dissolve the washed solid in boiling Ethanol or Acetic Acid .

-

Filter hot to remove inorganic salts.

-

Allow to cool slowly to room temperature to crystallize.

-

Module 3: Troubleshooting Specific Failures (Q&A)

Q1: My product turns pink upon drying in the oven. Why? A: This is a classic sign of photo-oxidation of residual 2-anisidine . The amine impurity is air-sensitive.

-

Fix: You must perform the 5% HCl wash described in Step 2. Ensure the wash is warm (40-50°C) to penetrate the crystal lattice slightly.

Q2: The melting point is consistently 155-158°C, even after methanol wash. A: You likely have unreacted 3-hydroxy-2-naphthoic acid (BON Acid) trapped in the crystal. Methanol alone does not remove this efficiently.

-

Fix: Perform the Sodium Bicarbonate wash (Step 3). BON Acid is a carboxylic acid and will dissolve in bicarbonate; Naphthol AS-OL is a phenol and will not.

Q3: I have low yield after recrystallization from Ethanol. A: Naphthol AS-OL has appreciable solubility in ethanol even when cold.

-

Fix: Switch to a Methanol Slurry (trituration) instead of full recrystallization. Boiling the crude in methanol and cooling it (without fully dissolving) purifies via "Ostwald ripening" without the massive yield loss of full dissolution.

Q4: Can I use NaOH to dissolve the product and filter out impurities? A: Yes, but with caution. Naphthol AS-OL dissolves in NaOH (forming a yellow naphtholate). You can filter insoluble tars and then precipitate with acid.

-

Risk: Prolonged exposure to strong base at high heat can hydrolyze the amide bond , destroying your product and reverting it to BON acid and anisidine. Use ice-cold NaOH if you attempt this.

Module 4: Decision Logic Visualization

The following diagram maps the purification workflow and troubleshooting logic.

Caption: Logic flow for the purification of Naphthol AS-OL, prioritizing specific impurity removal based on visual and physical diagnostics.

Module 5: Analytical Validation

Once purified, validate using the following HPLC conditions (Standard Gradient):

-

Column: C18 Reverse Phase (e.g., 150mm x 4.6mm, 5µm)

-

Mobile Phase A: Water (0.1% Phosphoric Acid)

-

Mobile Phase B: Acetonitrile

-

Gradient: 40% B to 90% B over 20 minutes.

-

Detection: UV @ 254 nm.

-

Expected Retention: Naphthol AS-OL typically elutes after BON acid and Anisidine due to higher lipophilicity [2].

References

-

Hunger, K., & Kunde, K. (1998). Process for the preparation of 3-hydroxy-N-benzimidazolon-5-yl-2-naphthamide. U.S. Patent No.[1] 5,756,757. Washington, DC: U.S. Patent and Trademark Office. Link

-

PubChem.[1][6] (n.d.). 3-Hydroxy-N-(2-methoxyphenyl)-2-naphthamide (Compound). National Library of Medicine.[6] Retrieved January 30, 2026. Link

-

ChemicalBook. (2025).[1][6][7] Naphthol AS-OL Properties and Safety. Link

Sources

- 1. Napthol asol | C18H15NO3 | CID 67274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. angenesci.com [angenesci.com]

- 3. US5756757A - Process for the preparation of 3-hydroxy-N-benzimidazolon-5-yl-2-naphthamide in the high purity required of azo pigments - Google Patents [patents.google.com]

- 4. Naphthol AS-OL | Cas no 135-62-6 | Manufacturer, Supplier, Exporter, India [emcochemicals.com]

- 5. Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-Hydroxy-N-(3-methoxyphenyl)-2-naphthamide | C18H15NO3 | CID 19379254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Naphthol AS-OL | 135-62-6 [chemicalbook.com]

Technical Support Center: Naphthol AS-OL Purification Guide

The following technical guide is structured to provide an in-depth, self-validating workflow for the purification of Naphthol AS-OL (3-Hydroxy-N-(2-methoxyphenyl)-2-naphthamide). It prioritizes chemical logic and impurity management over generic recipes.

Topic: Recrystallization & Impurity Removal for Naphthol AS-OL (CAS: 135-62-6) Target Audience: Organic Chemists, Process Engineers, Drug Development Scientists Version: 2.1 (Current Standards)

Executive Summary & Chemical Identity

Naphthol AS-OL is a hydrophobic amide coupling agent used extensively in histology and organic pigment synthesis. High purity is critical because trace impurities (specifically o-anisidine and BON acid) can cause significant background noise in enzymatic assays or alter the shade/fastness of downstream pigments.

| Property | Data |

| Chemical Name | 3-Hydroxy-N-(2-methoxyphenyl)-2-naphthamide |

| CAS Number | 135-62-6 |

| Melting Point | 161–164 °C (Pure) |

| Solubility Profile | Insoluble in water, Na₂CO₃ (aq).[1] Soluble in NaOH (aq), hot Acetic Acid, Chlorobenzene, Toluene. |

| Key Impurities | o-Anisidine (Amine), 3-Hydroxy-2-naphthoic acid (BON Acid), Tarry oxidation byproducts. |

Solvent Selection Guide (Q&A)

Q1: What is the "Gold Standard" solvent for Naphthol AS-OL recrystallization?

A: Glacial Acetic Acid (AcOH) or Chlorobenzene .

-

Why? Naphthol AS-OL has a steep solubility curve in these solvents. It is highly soluble at boiling points (118°C for AcOH, 131°C for Chlorobenzene) but crystallizes efficiently upon cooling.

-

Impurity Rejection: These solvents are excellent at keeping oxidative tars (colored impurities) in solution while the product crystallizes out.

-

Recommendation: Use Glacial Acetic Acid for laboratory-scale purification (<100g) due to easier removal and lower toxicity compared to chlorinated solvents. Use Chlorobenzene for industrial scale-up.

Q2: My crude product is dark brown. Will recrystallization alone fix this?

A: No. Recrystallization removes structural isomers and minor impurities, but it is inefficient at removing large amounts of unreacted starting materials.

-

The Fix: You must perform a Chemical Wash (Acid/Base Extraction) before recrystallization.

-

Dilute HCl wash: Removes unreacted o-anisidine (converts it to the water-soluble hydrochloride salt).

-

Hot Sodium Carbonate (Na₂CO₃) wash: Removes unreacted BON acid (converts it to the water-soluble sodium salt).

-

Note: Naphthol AS-OL is a phenol but is too weak to dissolve in Carbonate; it requires strong Caustic Soda (NaOH) to dissolve. This pKa difference allows you to wash away the BON acid without losing your product.

-

Q3: Can I use Ethanol or Methanol?

A: Only for washing or as a secondary solvent.

-

Issue: Naphthol AS-OL has limited solubility in alcohols even at reflux, often requiring excessive volumes (dilution effect), which lowers yield.

-

Risk: Amides often "oil out" (separate as a liquid phase) in aqueous alcohol mixtures before crystallizing, trapping impurities.

Detailed Experimental Protocol

Phase 1: Chemical Pre-Purification (The "Self-Validating" Step)

Perform this step if the melting point is <158°C or the solid is significantly colored.

-

Suspend the crude Naphthol AS-OL in 5% Hydrochloric Acid (10 mL/g).

-

Stir at 50°C for 30 minutes. (Removes o-anisidine).

-

Filter and wash with water.[2]

-

Resuspend the wet cake in 5% Sodium Carbonate solution (10 mL/g).

-

Heat to 80-90°C and stir for 30 minutes. (Removes BON acid).

-

Filter hot . Wash the cake thoroughly with hot water until the filtrate is neutral.

-

Dry the solid completely before recrystallization.

Phase 2: Recrystallization (Glacial Acetic Acid Method)

-

Dissolution: Place the dry, pre-washed solid in a round-bottom flask. Add Glacial Acetic Acid (approx. 5–7 mL per gram of solid).

-

Reflux: Heat the mixture to boiling (reflux) with stirring. If the solid does not completely dissolve, add more solvent in small increments (1 mL/g) until a clear solution is obtained.

-

Hot Filtration (Optional but Recommended): If black specks (insoluble carbonized material) remain, filter the hot solution rapidly through a pre-heated glass funnel or Celite pad.

-

Crystallization: Remove from heat. Allow the solution to cool slowly to room temperature with gentle stirring. Do not shock-cool in ice immediately, as this traps impurities.

-

Harvest: Once thick crystals form (typically off-white needles), cool in an ice bath for 15 minutes to maximize yield.

-

Filtration: Filter under vacuum.

-

Washing: Wash the crystal cake with a small amount of cold Methanol or cold Toluene to displace the acetic acid mother liquor.

-

Drying: Dry in a vacuum oven at 60°C. Ensure all acetic acid odor is gone.

Workflow Visualization

The following diagram illustrates the logical flow of the purification process, distinguishing between chemical separation (washing) and physical separation (recrystallization).

Caption: Logical workflow for the purification of Naphthol AS-OL, separating chemical impurity extraction from physical crystallization.

Troubleshooting Guide

| Symptom | Probable Cause | Corrective Action |

| "Oiling Out" (Product forms a liquid blob instead of crystals) | Solvent mixture is too polar (if using water/alcohol) or cooling is too rapid. | Re-heat to reflux. Add a small amount of the "good" solvent (Acetic Acid). Cool very slowly with vigorous stirring to induce nucleation. |